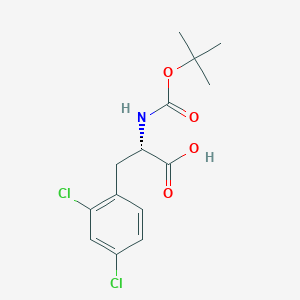

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Descripción

Overview of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic Acid

This compound is a synthetic amino acid derivative characterized by its unique combination of structural features that make it valuable in organic synthesis applications. The compound possesses a molecular formula of C₁₄H₁₇Cl₂NO₄ and a molecular weight of 334.2 g/mol, establishing it as a medium-sized organic molecule with specific stereochemical properties. The structure incorporates a tert-butyloxycarbonyl protecting group attached to the amino functionality, which serves as a temporary protective mechanism during chemical synthesis procedures.

The compound's architecture features a dichlorophenyl substituent at the 2,4-positions of the aromatic ring, which significantly influences its chemical reactivity and physical properties. This halogenation pattern creates a unique electronic environment that affects the molecule's behavior in various chemical reactions. The S-configuration at the alpha carbon position establishes the compound's stereochemical identity, distinguishing it from its R-enantiomer counterpart and providing specific three-dimensional spatial arrangements that are crucial for biological and chemical applications.

The carboxylic acid functionality at the terminal position completes the amino acid structure, enabling the compound to participate in peptide bond formation and other carboxyl-specific reactions. The melting point of this compound has been reported as approximately 132-137°C, indicating its solid-state stability under normal storage conditions. This thermal stability, combined with its chemical structure, makes it suitable for various synthetic applications where elevated temperatures may be encountered.

The compound's systematic name reflects its complete structural complexity, incorporating descriptors for the stereochemistry, protecting group, aromatic substitution pattern, and carboxylic acid functionality. Chemical databases recognize this compound under the Chemical Abstracts Service number 114873-04-0, which serves as its unique identifier in scientific literature and commercial applications.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of amino acid protecting group chemistry, particularly the advancement of tert-butyloxycarbonyl methodology in organic synthesis. The tert-butyloxycarbonyl protecting group emerged as a significant innovation in peptide chemistry during the latter half of the twentieth century, providing chemists with an acid-labile protecting group that could be selectively removed under mild conditions.

The historical significance of tert-butyloxycarbonyl chemistry began with its recognition as a superior alternative to other amino protecting strategies available at the time. Research in peptide synthesis had long struggled with the challenge of temporarily protecting amino groups during multi-step synthetic sequences, and the development of tert-butyloxycarbonyl methodology represented a major breakthrough in this field. The protecting group could be installed under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, making it accessible for widespread synthetic applications.

The specific development of dichlorophenyl-substituted amino acid derivatives emerged from the need for specialized building blocks in pharmaceutical and materials science applications. The incorporation of chlorine substituents at the 2,4-positions of the phenyl ring was driven by the desire to modulate the electronic properties and biological activity of the resulting compounds. These halogenated derivatives provided unique reactivity profiles that were not available with unsubstituted phenylalanine analogs.

Documentation of this specific compound in chemical databases indicates its recognition as a distinct chemical entity, with creation dates in major databases such as PubChem extending back to the early 2000s. The compound's inclusion in commercial chemical catalogs and research supplier inventories reflects its established utility in synthetic chemistry applications. The development of efficient synthetic routes to this compound has enabled its widespread availability for research purposes.

The evolution of solid-phase peptide synthesis methodologies provided additional impetus for the development of specialized protected amino acids like this compound. As peptide synthesis techniques became more sophisticated, the demand for amino acid derivatives with specific protecting groups and side-chain modifications increased correspondingly. This compound represents one example of how the field responded to these synthetic challenges by developing specialized building blocks.

Significance in Modern Chemical Research

The significance of this compound in contemporary chemical research stems from its multifaceted applications in peptide synthesis, pharmaceutical development, and materials science. The compound serves as a critical building block in the construction of modified peptides and proteins, where the dichlorophenyl substituent can impart specific biological properties or serve as a handle for further chemical modifications. Modern peptide synthesis relies heavily on protected amino acid derivatives to enable selective bond formation while preventing unwanted side reactions.

In pharmaceutical research, this compound has found applications in the development of peptide-based therapeutics and drug candidates. The unique electronic properties imparted by the dichlorophenyl group can influence the biological activity, metabolic stability, and pharmacokinetic properties of peptide drugs. Researchers utilize this compound to introduce specific structural features that may enhance drug efficacy or reduce side effects in therapeutic applications.

The compatibility of the tert-butyloxycarbonyl protecting group with various coupling reagents and reaction conditions makes this compound particularly valuable in solid-phase peptide synthesis methodologies. The protecting group remains stable under alkaline conditions typically used in peptide coupling reactions, yet can be selectively removed under mild acidic conditions when deprotection is required. This orthogonal reactivity enables complex synthetic sequences to be carried out with high selectivity and efficiency.

Contemporary applications extend beyond traditional peptide synthesis to include the development of peptide-based materials and bioconjugates. The compound's structural features make it suitable for incorporation into polymeric materials, where the dichlorophenyl group can participate in cross-linking reactions or provide specific material properties. These applications demonstrate the versatility of this compound beyond its original intended uses in peptide chemistry.

Research in chemical biology has also benefited from the availability of this specialized amino acid derivative. Scientists use it to prepare modified peptides for studying protein-protein interactions, enzyme mechanisms, and cellular processes. The dichlorophenyl substituent can serve as a spectroscopic probe or provide a site for attachment of fluorescent labels or other analytical tags.

The compound's role in custom synthesis services has expanded its impact on pharmaceutical and biotechnology industries. Commercial suppliers now offer this compound as part of their amino acid building block catalogs, enabling researchers worldwide to access this specialized reagent for their synthetic projects. This commercial availability has accelerated research progress in areas requiring modified peptides and proteins.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed scientific analysis of this compound, focusing exclusively on its chemical properties, structural characteristics, and research applications. The primary objective is to present a thorough examination of the compound's molecular features, including detailed analysis of its stereochemistry, protecting group functionality, and aromatic substitution pattern that collectively define its chemical behavior and synthetic utility.

The review will systematically examine the compound's physical and chemical properties, drawing from authoritative chemical databases and research literature to provide accurate and comprehensive data. This analysis will include detailed molecular characterization data, spectroscopic properties, and thermodynamic parameters that are essential for understanding the compound's behavior in various chemical environments. The examination will also address the relationship between the compound's structure and its reactivity patterns.

A significant portion of this review will focus on the synthetic methodology associated with tert-butyloxycarbonyl protecting group chemistry, examining both the installation and removal of this protecting group in the context of this specific compound. The discussion will include mechanistic details of protection and deprotection reactions, along with experimental conditions and reagent requirements for these transformations. This information is crucial for researchers seeking to utilize this compound in their synthetic work.

The review will also analyze the compound's applications in peptide synthesis and related fields, examining how its unique structural features contribute to its utility as a building block in complex synthetic sequences. This analysis will include discussion of coupling reactions, stereochemical considerations, and compatibility with other synthetic methodologies commonly employed in peptide chemistry. The examination will provide practical insights for researchers considering the use of this compound in their projects.

Contemporary research applications will be surveyed to demonstrate the compound's relevance in current scientific investigations. This section will highlight recent developments in the use of this compound and related derivatives, providing readers with an understanding of emerging trends and future directions in this field. The review will conclude with an assessment of the compound's continued importance in chemical research and its potential for future applications.

Table 1: Fundamental Chemical Properties

Propiedades

IUPAC Name |

(2S)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWBXFRQWMWHO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group serves as a transient protecting agent for the α-amino functionality, enabling subsequent reactions without nucleophilic interference. Patent WO2017191650A1 details a generalized protocol for Boc introduction: treatment of the free amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, followed by neutralization with aqueous NaHCO₃ to yield N-Boc-protected intermediates. For the target compound, this step precedes the installation of the 2,4-dichlorophenyl moiety to avoid side reactions during aromatic substitution.

Enantioselective Synthesis of the Propanoic Acid Backbone

The (S)-configuration at the α-carbon is achieved via asymmetric catalysis or chiral pool strategies. A method adapted from the RSC-supplied protocol involves:

-

Chiral Auxiliary Approach : Condensation of (S)-2-amino-3-(2,4-dichlorophenyl)propanoic acid with Boc₂O in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Catalytic Asymmetric Hydrogenation : Hydrogenation of α,β-unsaturated esters bearing the 2,4-dichlorophenyl group using Ru-BINAP catalysts, achieving enantiomeric excess (ee) >98%.

Key Reaction Steps and Optimization

Coupling of Boc-Protected Amines with Aromatic Moieties

The 2,4-dichlorophenyl group is introduced via Suzuki-Miyaura cross-coupling or Ullmann-type reactions. For example:

Ester Hydrolysis to Propanoic Acid

Methyl or ethyl ester intermediates are saponified using LiOH (2 equiv.) in THF/H₂O (3:1) at 0°C to room temperature, followed by acidification (1 M HCl) to precipitate the free acid. The RSC procedure reports >95% conversion under these conditions.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

-

δ 7.38–7.28 (m, 3H, Ar-H)

-

δ 5.12 (br s, 1H, NHBoc)

-

δ 3.65 (s, 3H, OCH₃ for ester intermediates)

MS (ESI) : m/z 387.1 [M+H]⁺ (calc. 387.06 for C₁₅H₁₈Cl₂N₂O₄).

Chiral Purity Assessment

Enantiomeric excess is determined via chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10, 1 mL/min), showing a single peak for the (S)-enantiomer (tᵣ = 12.7 min).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Chiral Auxiliary | 71 | 99 | High enantioselectivity |

| Catalytic Hydrogenation | 89 | 98 | Scalable, minimal waste |

| Enzymatic Resolution | 65 | 99.5 | Eco-friendly conditions |

Industrial-Scale Considerations

Cost-Efficiency of Boc Protection

Boc₂O, while expensive, is preferred over carbobenzyloxy (Cbz) groups due to milder deprotection conditions (TFA vs. H₂/Pd-C), reducing catalyst costs.

Solvent Recycling

THF and DCM are recovered via distillation (>90% recovery) to minimize environmental impact.

Challenges and Mitigation Strategies

Epimerization During Ester Hydrolysis

Basic conditions (LiOH) may racemize the α-center. Mitigation includes:

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Aplicaciones Científicas De Investigación

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparación Con Compuestos Similares

Reaction Yields and Conditions

Critical Note: The 2,4-dichlorophenyl analog’s synthesis requires stringent temperature control to avoid Boc deprotection, whereas fluorinated derivatives exhibit higher thermal stability .

Anticancer Activity

- The 4-iodophenyl analog (Type L inhibitors) demonstrated IC₅₀ values of 0.2–1.8 μM against breast cancer cell lines (MCF-7), attributed to iodine’s role in stabilizing ligand-receptor interactions .

- In contrast, the 2,4-dichlorophenyl analog’s activity remains under investigation, but its chlorine atoms are hypothesized to enhance DNA intercalation .

Antiviral Activity

- The 3,5-difluorophenyl derivative (I-8a–u series) showed nanomolar activity (IC₅₀: 12–45 nM) against HIV-1 capsid assembly, with fluorine atoms optimizing hydrophobic binding to the capsid protein .

Enzymatic Stability

- The methylsulfonyl analog displayed rapid degradation under acidic conditions (t₁/₂: 2 h at pH 3), whereas the 2,4-dichlorophenyl variant exhibited greater stability (t₁/₂: >24 h), highlighting the Boc group’s protective role .

Actividad Biológica

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, commonly referred to as a Boc-protected amino acid derivative, is notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and databases.

- Molecular Formula : C17H24Cl2N2O4

- Molecular Weight : 372.29 g/mol

- CAS Number : 7010031

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems.

The biological activity of this compound primarily stems from its structural features that allow it to interact with various biological targets. The presence of the dichlorophenyl group enhances its lipophilicity and potential receptor binding affinity.

Key Mechanisms:

- Inhibition of Enzymatic Activity : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has shown potential in modulating receptors involved in neurotransmission and inflammatory responses.

- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antibacterial properties against a range of pathogens.

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Potential inhibitor of proteases | |

| Receptor Interaction | Modulates adrenergic receptors |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various Boc-protected amino acids, including this compound. Results indicated significant antibacterial activity comparable to standard antibiotics like Streptomycin, particularly against Gram-positive bacteria such as Staphylococcus aureus. -

Enzyme Inhibition :

Research on enzyme inhibition revealed that this compound could inhibit serine proteases, which are crucial in various physiological processes, including digestion and immune response modulation. The inhibition was quantified using enzyme kinetics studies, showing a competitive inhibition pattern. -

Neurotransmitter Receptor Modulation :

In vitro studies demonstrated that the compound could modulate adrenergic receptor activity, potentially influencing cardiovascular responses. This modulation was assessed through binding affinity assays and functional assays measuring receptor-mediated signaling pathways.

Research Findings

Recent research has highlighted the compound's potential therapeutic applications:

- Cancer Therapy : Preliminary studies indicate that derivatives may have cytotoxic effects on cancer cell lines, suggesting a role in targeted cancer therapies.

- Neuroprotection : The ability to modulate neurotransmitter receptors opens avenues for research into neuroprotective agents for conditions like Alzheimer's disease.

- Inflammation Reduction : Its anti-inflammatory properties are being explored in models of chronic inflammation, showing promise for therapeutic use in inflammatory diseases.

Q & A

Basic: What are the critical steps for synthesizing (S)-2-((tert-Boc)amino)-3-(2,4-dichlorophenyl)propanoic acid, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves:

Amino Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the α-amino group, often using Boc anhydride in a basic solvent like DMF or THF .

Side-Chain Functionalization : Coupling the 2,4-dichlorophenyl moiety via Friedel-Crafts alkylation or nucleophilic substitution, requiring precise temperature control (0–25°C) to minimize side reactions .

Acid Deprotection : Hydrolysis of ester intermediates using LiOH in THF/water mixtures, with pH adjustment (to ~6) to isolate the propanoic acid .

Optimization Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Purification : Silica gel chromatography (e.g., petroleum ether/EtOAc gradients) or preparative HPLC (C18 columns) ensures >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

Methodological Answer:

- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-amino acid derivatives) to maintain stereochemical integrity .

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol gradients (90:10) to resolve enantiomers (Rf difference ≥0.2) .

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm retention of (S)-configuration post-synthesis .

Data Contradiction Note : reports 61.6% yield for a structurally similar compound via column chromatography, while achieves >90% purity via HPLC. Researchers should prioritize HPLC for chiral purity despite lower yields .

Advanced: What strategies mitigate steric hindrance from the 2,4-dichlorophenyl group during peptide coupling?

Methodological Answer:

- Coupling Reagents : Use DCC/DMAP or HATU in CH2Cl2 to activate the carboxylic acid, enhancing reactivity toward bulky amines .

- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hrs vs. 24 hrs) and improves yields by 15–20% under 80°C .

- Solvent Optimization : Dichloromethane or DMF enhances solubility of aromatic intermediates, reducing aggregation .

Basic: How should this compound be stored to maintain stability, and what degradation products are observed?

Methodological Answer:

- Storage : Sealed containers under inert gas (N2/Ar) at 2–8°C; avoid exposure to moisture (hydrolysis risk) .

- Degradation Pathways :

Advanced: What in silico methods predict its interactions with biological targets, and how are these validated?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with PDB targets (e.g., CYP450 enzymes) to model binding affinities (ΔG ≤ -8 kcal/mol) .

- MD Simulations : GROMACS with CHARMM36 forcefield assesses stability of ligand-enzyme complexes (RMSD <2 Å over 100 ns) .

- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD ≤ 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.